molecular formula C26H36O10 B12376128 Notrilobolide

Notrilobolide

Cat. No.: B12376128
M. Wt: 508.6 g/mol
InChI Key: WEJWYRUDUWBNIB-QIOZMMSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Notrilobolide involves a chemo- and regioselective functionalization process. One key synthetic route includes a one-pot substitution-oxidation reaction of an allylic ester into its corresponding α,β-unsaturated ketone. This is followed by a stereoselective α′-acyloxylation of the key intermediate α,β-unsaturated ketone to afford its corresponding acetoxyketone .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it can be produced in significant quantities using bioreactor systems, such as temporary immersion bioreactors, which have been used for the sustainable production of related compounds .

Chemical Reactions Analysis

Types of Reactions

Notrilobolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for the oxidation steps and acyloxylating agents for the acyloxylation steps. The reactions typically require controlled conditions to ensure regioselectivity and stereoselectivity .

Major Products Formed

The major products formed from these reactions include α,β-unsaturated ketones and their corresponding acetoxyketones, which are valuable intermediates for further chemical transformations .

Scientific Research Applications

Notrilobolide has several scientific research applications, including:

Mechanism of Action

Notrilobolide exerts its insecticidal effects by inhibiting the fecundity of pests such as Tribolium castaneum. It disrupts the digestion and reproduction processes of these insects, leading to reduced larval development .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H36O10

Molecular Weight

508.6 g/mol

IUPAC Name

[(3S,3aR,4S,6S,8R,9bS)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-8-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C26H36O10/c1-8-10-19(28)34-18-12-24(6,36-15(5)27)16-11-17(33-22(29)13(3)9-2)14(4)20(16)21-26(18,32)25(7,31)23(30)35-21/h9,16-18,21,31-32H,8,10-12H2,1-7H3/b13-9+/t16?,17-,18+,21+,24+,25-,26-/m1/s1

InChI Key

WEJWYRUDUWBNIB-QIOZMMSPSA-N

Isomeric SMILES

CCCC(=O)O[C@H]1C[C@](C2C[C@H](C(=C2[C@H]3[C@]1([C@](C(=O)O3)(C)O)O)C)OC(=O)/C(=C/C)/C)(C)OC(=O)C

Canonical SMILES

CCCC(=O)OC1CC(C2CC(C(=C2C3C1(C(C(=O)O3)(C)O)O)C)OC(=O)C(=CC)C)(C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.